3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a benzothiazole moiety linked to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Chromenone: The benzothiazole intermediate is then coupled with a chromenone derivative. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromenone structure can undergo oxidation to form a ketone.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a chromenone ketone derivative.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted chromenone-benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is studied for its potential as a fluorescent probe due to its chromophore properties. It can be used to label and track biological molecules in various assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its chromophore properties. It may also find applications in the production of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one exerts its effects is largely dependent on its interaction with molecular targets. The benzothiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The chromenone structure allows for interactions with nucleic acids, making it useful in DNA-binding studies. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one: Lacks the dimethylamino group, which may affect its solubility and biological activity.
3-(1,3-benzothiazol-2-yl)-8-methyl-7-hydroxy-2H-chromen-2-one: Contains a methyl group instead of a dimethylamino group, which may alter its chemical reactivity and interaction with biological targets.
3-(1,3-benzothiazol-2-yl)-8-[(ethylamino)methyl]-7-hydroxy-2H-chromen-2-one: Features an ethylamino group, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the dimethylamino group in 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one enhances its solubility and may improve its ability to interact with biological targets. This makes it a unique candidate for various applications compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21(2)10-13-15(22)8-7-11-9-12(19(23)24-17(11)13)18-20-14-5-3-4-6-16(14)25-18/h3-9,22H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLCAMNQDAHMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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